2-nitro-N-(5-nitro-1,3-thiazol-2-yl)benzenesulfonamide
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Overview
Description
2-nitro-N-(5-nitro-1,3-thiazol-2-yl)benzenesulfonamide is a complex organic compound that features both nitro and thiazole functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-nitro-N-(5-nitro-1,3-thiazol-2-yl)benzenesulfonamide typically involves the nitration of precursor compounds. One common method involves the nitration of 2-aminothiazole, followed by sulfonation to introduce the benzenesulfonamide group . The reaction conditions often require controlled temperatures and the use of strong acids like sulfuric acid to facilitate the nitration process .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar nitration and sulfonation steps, optimized for yield and purity. The use of continuous flow reactors and automated systems could enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-nitro-N-(5-nitro-1,3-thiazol-2-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
2-nitro-N-(5-nitro-1,3-thiazol-2-yl)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored for its potential use in developing new therapeutic agents.
Mechanism of Action
The mechanism of action of 2-nitro-N-(5-nitro-1,3-thiazol-2-yl)benzenesulfonamide is not fully understood. it is believed to interact with biological molecules through its nitro and thiazole groups. These interactions may involve the inhibition of enzymes or disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
- N-(5-nitro-1,3-thiazol-2-yl)formamide
- N-(5-nitro-1,3-thiazol-2-yl)butanamide
- N-(5-nitro-1,3-thiazol-2-yl)-2-thiophenecarboxamide
Uniqueness
2-nitro-N-(5-nitro-1,3-thiazol-2-yl)benzenesulfonamide is unique due to the presence of both nitro and sulfonamide groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups is less common in similar compounds, making it a valuable target for research and development.
Properties
Molecular Formula |
C9H6N4O6S2 |
---|---|
Molecular Weight |
330.3 g/mol |
IUPAC Name |
2-nitro-N-(5-nitro-1,3-thiazol-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C9H6N4O6S2/c14-12(15)6-3-1-2-4-7(6)21(18,19)11-9-10-5-8(20-9)13(16)17/h1-5H,(H,10,11) |
InChI Key |
UFOCQXBIQASTKF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)NC2=NC=C(S2)[N+](=O)[O-] |
Origin of Product |
United States |
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